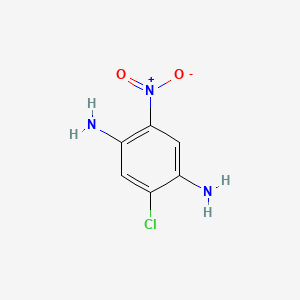

2-Chloro-5-nitro-1,4-phenylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNAQOGRLGNALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180827 | |

| Record name | 1,4-Benzenediamine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26196-45-2 | |

| Record name | 2-Chloro-5-nitro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26196-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026196452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diamino-4-chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitro-1,4-phenylenediamine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-5-nitro-1,4-phenylenediamine (CAS No: 26196-45-2), a key aromatic intermediate. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science. It delves into the compound's structure, spectroscopic profile, reactivity, synthesis, and safety considerations, offering field-proven insights and detailed experimental protocols.

Introduction and Compound Profile

This compound, also known as 1,4-Diamino-2-chloro-5-nitrobenzene, is a substituted aromatic amine of significant interest in organic synthesis. Its molecular structure, featuring a chlorinated and nitrated phenylenediamine core, presents a unique combination of reactive sites, making it a versatile building block for the synthesis of a wide array of more complex molecules, including dyes and potentially biologically active compounds.[1] The presence of both electron-donating amino groups and electron-withdrawing nitro and chloro groups imparts a distinct electronic character to the aromatic ring, influencing its reactivity and spectroscopic properties.

The nitro group, in particular, is a well-known pharmacophore and can be a precursor to other functional groups, making this compound a valuable starting material in medicinal chemistry.[2][3][4] Studies on related nitro-substituted phenylenediamines have indicated a range of biological activities, including antimicrobial properties.[2][3][4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This section outlines the key characteristics of this compound.

Physical Properties

The macroscopic and physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and processing conditions.

| Property | Value | Source |

| CAS Number | 26196-45-2 | [5] |

| Molecular Formula | C₆H₆ClN₃O₂ | |

| Molecular Weight | 187.58 g/mol | |

| Appearance | Orange to Amber to Dark red powder/crystal | |

| Melting Point | 155.0 - 158.0 °C | |

| Purity | >95.0% (GC) |

Spectroscopic Profile

Spectroscopic analysis provides insight into the molecular structure and purity of a compound. Below is a summary of the expected spectroscopic data for this compound.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, nitro, and amino substituents. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom. The carbon atoms attached to the nitro and chloro groups are expected to be significantly deshielded.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound is available through resources like ChemicalBook.[7][8] The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom, as well as fragmentation of the aromatic ring.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine groups, the N-O stretching of the nitro group, and C-C stretching of the aromatic ring.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, providing a pathway to tri-substituted phenylenediamines. The aromatic ring can also participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.

Synthesis Pathway

A potential, though unverified, synthetic workflow could be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Industry

Substituted phenylenediamines are important intermediates in various chemical industries. Their applications range from the synthesis of high-performance polymers to the production of dyes and pigments.

Dye and Pigment Synthesis

The structure of this compound makes it a suitable precursor for azo dyes. The amino groups can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. Related phenylenediamine derivatives are extensively used in the textile, paint, and ink industries.[1]

Medicinal Chemistry and Drug Development

The nitroaromatic scaffold is present in a number of biologically active compounds.[2][3][4] The nitro group can be crucial for the compound's mechanism of action, often involving bioreduction to reactive intermediates within target cells.[10] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antimicrobial agents.[2][3][4]

Analytical and Purification Methodologies

Accurate analysis and effective purification are critical for the use of any chemical in research and manufacturing.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of and quantifying substituted anilines and phenylenediamines.[11][12][13] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, would be suitable for the analysis of this compound.[13]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The purity can be determined by the area percentage of the main peak.

Purification

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. For related compounds, solvents such as ethanol-water mixtures or toluene have been used.[14][15]

-

Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble when hot.

-

Dissolution: Dissolve the crude material in a minimum amount of the hot solvent.

-

Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Safety and Handling

This compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Harmful if inhaled.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in dye synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for further chemical modification. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. Further exploration of its synthetic utility and biological activity is warranted to fully realize its potential.

References

- 1. nbinno.com [nbinno.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound(26196-45-2) 1H NMR [m.chemicalbook.com]

- 8. This compound(26196-45-2) MS spectrum [chemicalbook.com]

- 9. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Separation of 2-Nitro-1,4-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. prepchem.com [prepchem.com]

- 15. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine

Introduction

2-Chloro-5-nitro-1,4-phenylenediamine is a valuable chemical intermediate in the synthesis of a variety of organic molecules, including dyes, pigments, and specialty polymers. Its bifunctional nature, possessing both amino and nitro groups on a chlorinated benzene ring, allows for a range of subsequent chemical transformations. This guide provides a comprehensive overview of a logical and efficient two-step synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The synthesis route proceeds via the nitration of 2,4-dichloroaniline to form the key intermediate, 2,4-dichloro-5-nitroaniline, followed by a regioselective amination.

Overall Synthetic Strategy

The synthesis is strategically designed in two distinct stages. The first stage involves an electrophilic aromatic substitution to introduce a nitro group onto the 2,4-dichloroaniline backbone. The second stage employs a nucleophilic aromatic substitution to selectively replace one of the chloro substituents with an amino group, yielding the final product. This approach is both logical from a chemical standpoint and utilizes readily available starting materials.

Part 1: Synthesis of the Intermediate: 2,4-dichloro-5-nitroaniline

The initial step in the synthesis is the nitration of 2,4-dichloroaniline. This is a classic example of an electrophilic aromatic substitution reaction.

Reaction Scheme and Mechanism

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction:

Causality of Reagent Choice and Regioselectivity:

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The two chlorine atoms are deactivating groups but are also ortho, para-directing. The nitration occurs predominantly at the 5-position due to the strong activating and directing effect of the amino group, which directs the incoming electrophile to its ortho and para positions. The 5-position is ortho to the amino group, making it a highly favorable site for electrophilic attack.

Experimental Protocol: Nitration of 2,4-dichloroaniline

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,4-dichloroaniline to a cooled mixture of concentrated sulfuric acid. Maintain the temperature below 10°C using an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the aniline solution, ensuring the temperature does not exceed 15°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The solid precipitate of 2,4-dichloro-5-nitroaniline is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral and then can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization of 2,4-dichloro-5-nitroaniline

The successful synthesis of the intermediate can be confirmed by its physical and spectral properties.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 60-62°C[1] |

| ¹³C NMR (Predicted) | Peaks expected around δ 147.6, 143.8, 130.1, 125.4, 113.5, 109.9 ppm |

Part 2: Synthesis of this compound

The final step is the regioselective amination of 2,4-dichloro-5-nitroaniline. This is a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme and Mechanism

The amination is carried out by treating 2,4-dichloro-5-nitroaniline with ammonia. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the chlorine atoms towards nucleophilic attack.

Reaction:

Causality of Regioselectivity:

The key to this synthesis is the selective replacement of only one chlorine atom. The chlorine at the 4-position is para to the electron-withdrawing nitro group. This geometric arrangement allows for the delocalization of the negative charge of the Meisenheimer intermediate across the nitro group, significantly stabilizing it and lowering the activation energy for the substitution at this position. The chlorine at the 2-position is ortho to the nitro group, and while still activated, the stabilization of the intermediate is less effective. This difference in activation leads to the highly regioselective substitution at the 4-position.

Experimental Protocol: Amination of 2,4-dichloro-5-nitroaniline

-

Reaction Setup: In a pressure vessel, dissolve 2,4-dichloro-5-nitroaniline in a suitable solvent such as ethanol.

-

Amination: Add a solution of aqueous or alcoholic ammonia to the vessel. Seal the vessel and heat the reaction mixture. The reaction is typically carried out at elevated temperatures and pressures to facilitate the substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Characterization of this compound

The identity and purity of the final product are confirmed by its physical and spectral data.

| Property | Value |

| Molecular Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.58 g/mol |

| Appearance | Orange to dark red powder/crystal |

| Melting Point | 155-158°C |

| ¹H NMR | Spectral data confirms the presence of aromatic and amine protons. |

| ¹³C NMR | Spectral data confirms the carbon skeleton of the molecule. |

Visualizing the Synthesis

Overall Reaction Pathway

Caption: Two-step synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Nitro Compounds: Nitroaromatic compounds are potentially toxic and can be absorbed through the skin. Avoid inhalation of dust and direct contact.

-

Pressure Reactions: The amination step is performed under pressure. Ensure the pressure vessel is in good condition and operated by trained personnel.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitro-1,4-phenylenediamine

Introduction

2-Chloro-5-nitro-1,4-phenylenediamine is an aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals.[1] Its molecular structure, featuring a chlorinated and nitrated phenylenediamine core, presents a unique electronic landscape that is reflected in its spectroscopic properties. A thorough understanding of its spectral data is paramount for researchers and drug development professionals for unambiguous identification, purity assessment, and for predicting its chemical behavior.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features. The protocols and interpretations herein are grounded in established principles and field-proven insights, ensuring both scientific integrity and practical applicability.

Molecular Structure and Its Spectroscopic Implications

The arrangement of the chloro, nitro, and two amino functional groups on the benzene ring dictates the electronic distribution and, consequently, the spectroscopic fingerprint of the molecule. The two amino groups act as strong electron-donating groups through resonance, while the nitro group is a powerful electron-withdrawing group. The chlorine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This interplay of electronic effects is central to interpreting the NMR, IR, Mass Spectrometry, and UV-Vis data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust protocol for acquiring high-quality NMR data for a solid sample like this compound is crucial for accurate interpretation.

-

Sample Preparation : Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), in a clean vial.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its non-interfering chemical shift in many regions of the spectrum.

-

Transfer to NMR Tube : Using a pipette, transfer the clear solution to a standard 5 mm NMR tube, ensuring no solid particles are transferred. The sample height should be approximately 4-5 cm.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Standard acquisition parameters on a 500 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm for ¹H NMR and 0-200 ppm for ¹³C NMR), and a relaxation delay of 1-2 seconds.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound in deuterated methanol reveals distinct signals for the aromatic protons and the protons of the amino groups.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.27, 7.39, 7.52, 7.61 | Multiplet |

| Amine (NH₂) | 4.42 | Singlet (broad) |

Interpretation and Causality

-

Aromatic Protons (7.27-7.61 ppm) : The aromatic region of the spectrum is expected to show two distinct signals for the two non-equivalent aromatic protons. The substitution pattern (1,2,4,5-tetrasubstituted) leaves two protons on the ring at positions 3 and 6. These protons are ortho to each other and will exhibit splitting. The complexity of the observed multiplet suggests potential second-order effects or overlap of signals. The overall downfield shift of these protons compared to benzene (7.34 ppm) is a net result of the deshielding effects of the electron-withdrawing chloro and nitro groups, and the shielding effects of the electron-donating amino groups. The exact positions of the individual protons are influenced by their proximity to these functional groups.

-

Amine Protons (4.42 ppm) : The protons of the two NH₂ groups appear as a broad singlet. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water. The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The observed shift at 4.42 ppm is within the expected range for aromatic amines.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework, with each unique carbon atom giving rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C | 147.50, 143.68, 129.92, 125.26 |

| Aromatic C | 113.28, 109.72 |

Interpretation and Causality

The six carbon atoms of the benzene ring are all chemically non-equivalent and are therefore expected to show six distinct signals in the ¹³C NMR spectrum. The observed chemical shifts are a direct reflection of the electronic environment of each carbon, which is heavily influenced by the attached substituents.

-

Carbons Attached to Amino Groups (C1 & C4) : The two carbons bearing the amino groups are expected to be significantly shielded due to the strong electron-donating resonance effect of the nitrogen lone pair. These would likely correspond to the more upfield signals in the aromatic region.

-

Carbon Attached to the Nitro Group (C5) : Conversely, the carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded and is expected to appear at a downfield chemical shift.[2]

-

Carbon Attached to the Chloro Group (C2) : The carbon bearing the chlorine atom will experience a deshielding effect due to the electronegativity of chlorine, placing its signal downfield.

-

Carbons Attached to Hydrogen (C3 & C6) : The chemical shifts of the carbons bonded to hydrogen will be influenced by the substituents at the ortho, meta, and para positions. Their positions will be a complex interplay of the shielding and deshielding effects of the neighboring functional groups.

The peaks appearing at 147.5 and 143.68 ppm are likely due to the carbons attached to the electron-withdrawing nitro and chloro groups, while the peaks at 113.28 and 109.72 ppm are likely the carbons attached to the electron-donating amino groups. The remaining peaks at 129.92 and 125.26 ppm would correspond to the carbons bonded to hydrogen. A more precise assignment would require computational predictions or more advanced 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Experimental Protocol: Solid Sample Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.

ATR-FTIR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

-

Grind a small amount of the sample with anhydrous KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and record the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3431, 3319 | N-H Stretching | Primary Amine (NH₂) |

| 3099 | C-H Stretching | Aromatic |

| 1625 | N-H Bending | Primary Amine (NH₂) |

| 1507 | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| 1347 | Symmetric NO₂ Stretching | Nitro (NO₂) |

| 1042 | C-N Stretching | Aromatic Amine |

| 1000-700 | C-H Out-of-plane Bending | Aromatic |

Causality of Key Vibrations

-

N-H Stretching (3431, 3319 cm⁻¹) : The two distinct peaks in this region are characteristic of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their positions indicate the presence of hydrogen bonding.[1]

-

Aromatic C-H Stretching (3099 cm⁻¹) : The peak just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.

-

N-H Bending (1625 cm⁻¹) : This absorption is due to the scissoring vibration of the primary amine groups.[1]

-

Nitro Group Stretching (1507 and 1347 cm⁻¹) : These two strong absorptions are characteristic of the asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively.[1]

-

C-N Stretching (1042 cm⁻¹) : This peak corresponds to the stretching vibration of the bond between the aromatic ring and the nitrogen of the amino groups.[1]

-

Fingerprint Region (below 1500 cm⁻¹) : This region contains a complex pattern of absorptions arising from various bending and stretching vibrations of the entire molecule, including the C-Cl stretch. This region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization.

-

Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

-

Mass Analysis : The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 187.58 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M⁺• and M+2⁺•) with a characteristic isotopic ratio of approximately 3:1.

Expected Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral species. Key fragmentation pathways for nitroaromatic amines include:

-

Loss of NO₂ : A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 141.

-

Loss of NO : The molecular ion may also lose a molecule of nitric oxide (NO), leading to a fragment at m/z 157.

-

Loss of Cl : Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl), giving a fragment at m/z 152.

-

Further Fragmentation : Subsequent fragmentation of these primary ions can lead to the loss of small molecules like HCN from the amine groups, resulting in a complex fragmentation pattern.

The interpretation of the mass spectrum provides a powerful confirmation of the molecular structure and can be used to distinguish it from its isomers.

UV-Visible Spectroscopy

Experimental Protocol: Solution-Phase UV-Vis

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Blank Measurement : A cuvette containing only the solvent is used to record a baseline spectrum.

-

Sample Measurement : The spectrum of the sample solution is recorded over the appropriate wavelength range (e.g., 200-800 nm).

Expected UV-Vis Absorption

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of both strong electron-donating (NH₂) and electron-withdrawing (NO₂) groups in conjugation leads to a significant bathochromic (red) shift of the absorption maxima compared to benzene.

-

p-Phenylenediamine : Shows absorption maxima around 246 nm and 315 nm in cyclohexane.[3]

-

Nitroanilines : Typically exhibit strong absorption bands at longer wavelengths due to intramolecular charge transfer from the amino group to the nitro group.

Given the extended conjugation and the strong push-pull electronic nature of the substituents, this compound is expected to have at least one strong absorption band in the near-UV or visible region, likely above 300 nm, which would account for its orange to dark red color.[4]

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective, and their combined interpretation allows for the unambiguous identification and structural elucidation of this important chemical intermediate. This guide has provided not only the spectral data but also the underlying principles and experimental considerations necessary for its effective use in a research and development setting. The presented methodologies and interpretations are designed to be a valuable resource for scientists working with this and related compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-nitro-1,4-phenylenediamine

Introduction

2-Chloro-5-nitro-1,4-phenylenediamine is an aromatic amine of significant interest in various fields of chemical synthesis, including the development of dyes and pharmaceutical intermediates. Its chemical structure, characterized by the presence of amino, chloro, and nitro functional groups on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure consistent performance, predict its fate in various environments, and develop robust formulations and analytical methods. This guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and insights into its potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the foundation for understanding its behavior in solution and under various stress conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-Chloro-5-nitrobenzene-1,4-diamine | |

| CAS Number | 26196-45-2 | |

| Molecular Formula | C₆H₆ClN₃O₂ | |

| Molecular Weight | 187.58 g/mol | |

| Appearance | Orange to amber to dark red powder/crystal | |

| Melting Point | 155.0 to 158.0 °C | |

| Purity | >95.0% (GC) |

Solubility Profile

Table 2: Estimated Qualitative Solubility of this compound

| Solvent | Expected Solubility |

| Water | Sparingly Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Isopropanol | Moderately Soluble |

| Acetone | Soluble |

| Acetonitrile | Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust and validated experimental protocol is essential. The shake-flask method followed by quantification using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is the gold standard.

Causality Behind Experimental Choices: The shake-flask method ensures that equilibrium is reached between the solid compound and the solvent, providing a true measure of solubility. HPLC-UV is chosen for its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents (Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, and DMSO). The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method (a detailed protocol is provided in the "Analytical Methodology for Quantification" section).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis (mg/mL)) x (Dilution factor)

-

Effect of pH on Aqueous Solubility

The presence of two amino groups in the structure of this compound suggests that its aqueous solubility will be pH-dependent. In acidic conditions, the amino groups can be protonated to form more soluble salts. Conversely, in basic conditions, the compound will remain in its less soluble free base form.

Experimental Protocol for pH-Solubility Profile:

-

Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, and 10).

-

Perform the shake-flask solubility determination as described above for each buffer solution.

-

Plot the determined solubility as a function of pH to generate a pH-solubility profile.

Visualization of the Solubility Determination Workflow

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Assessing the stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and potential degradation products. Stability studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines.

Thermal Stability

The melting point of this compound is between 155.0 and 158.0 °C, which suggests good thermal stability at ambient temperatures. For a more detailed thermal profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Experimental Protocol for TGA and DSC Analysis:

-

TGA: Heat a small sample of the compound in a TGA instrument under a controlled atmosphere (e.g., nitrogen) with a constant heating rate (e.g., 10 °C/min). The resulting data will show the temperature at which weight loss occurs, indicating decomposition.

-

DSC: Heat a small sample in a DSC instrument to determine the melting point, enthalpy of fusion, and any other thermal transitions, such as polymorphic transformations.

Photostability

In accordance with ICH Q1B guidelines, the photostability of this compound should be evaluated to determine if it is susceptible to degradation upon exposure to light.[1]

Experimental Protocol for Photostability Testing:

-

Forced Degradation Study:

-

Expose solid samples and solutions of the compound to a light source that produces a combination of visible and UV light.

-

Analyze the samples at various time points to identify the extent of degradation and the formation of any photodegradation products.

-

A dark control sample, protected from light, should be analyzed in parallel to differentiate between light-induced and thermal degradation.

-

-

Confirmatory Study:

-

Expose the compound to a standardized light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the exposed sample and a dark control to quantify any changes in purity and impurity profile.

-

Stability under Different pH and Oxidative Conditions (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Study:

-

Preparation of Stressed Samples:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

-

Neutral Hydrolysis: Dissolve the compound in water and heat (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation (Solid State): Expose the solid compound to elevated temperatures (e.g., 60-80 °C).

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating HPLC-UV method to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Table 3: Hypothetical Results of Forced Degradation Studies

| Stress Condition | Expected Observation | Potential Degradation Products |

| 0.1 M HCl, 60 °C | Moderate degradation | Hydrolysis products |

| 0.1 M NaOH, 60 °C | Significant degradation | Hydrolysis and other base-catalyzed degradation products |

| Water, 60 °C | Minor degradation | Hydrolysis products |

| 3% H₂O₂, RT | Significant degradation | Oxidation products |

| Solid, 80 °C | Minor degradation | Thermally induced degradation products |

| Light (ICH Q1B) | Moderate degradation | Photodegradation products |

Potential Degradation Pathway

Based on studies of structurally similar compounds like 2-chloro-5-nitrophenol, a likely degradation pathway for this compound involves the reduction of the nitro group and reductive dehalogenation.

Visualization of a Potential Degradation Pathway

Caption: A potential microbial degradation pathway for this compound.

Analytical Methodology for Quantification

A validated stability-indicating HPLC-UV method is crucial for both solubility and stability studies. The method must be able to separate the parent compound from its impurities and degradation products.

Protocol for a Stability-Indicating HPLC-UV Method

Causality Behind Method Parameters: A C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase composition of acetonitrile and water provides good resolution, and the addition of a small amount of acid (e.g., phosphoric or formic acid) helps to improve peak shape and reproducibility for the amine-containing analyte. UV detection is selected based on the chromophoric nature of the nitroaromatic compound.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (with 0.1% phosphoric acid) in an appropriate ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

-

Prepare samples from solubility or stability studies by diluting them to fall within the range of the calibration curve.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standards and samples onto the HPLC system.

-

Monitor the elution at a suitable UV wavelength (to be determined by UV scan, likely around 254 nm or a wavelength of maximum absorbance).

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to this compound based on its retention time and peak area.

-

Assess the purity of the samples and the presence of any degradation products by examining the chromatograms for additional peaks.

-

Table 4: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at λmax (e.g., 254 nm) |

| Run Time | 15 minutes |

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While some fundamental physicochemical properties are known, this guide emphasizes the necessity for rigorous experimental determination of quantitative solubility and stability data. The detailed protocols provided for solubility determination, stability testing under various stress conditions, and a stability-indicating HPLC-UV method offer a clear path for researchers and drug development professionals to generate the critical data needed for their work. A thorough characterization of these properties is essential for the successful application of this compound in any scientific or industrial endeavor.

References

theoretical studies of 2-Chloro-5-nitro-1,4-phenylenediamine

An In-Depth Technical Guide to the Theoretical Investigation of 2-Chloro-5-nitro-1,4-phenylenediamine

Abstract

This compound is a substituted aromatic amine with significant potential as a chemical intermediate in the synthesis of dyes, pigments, and biologically active molecules.[1][2][3] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for optimizing its synthetic applications and exploring new functionalities. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational methodology. We outline a complete workflow, from initial structural optimization to the prediction of spectroscopic signatures and reactivity descriptors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the behavior of this and similar molecules.

Introduction and Rationale

This compound (CAS: 26196-45-2) is an organic compound characterized by a benzene ring substituted with two amino groups, a chloro group, and a nitro group.[4][5] Its physical properties include an orange to dark red crystalline appearance and a melting point in the range of 155-158°C.[6][7] The presence of diverse functional groups—electron-donating amino groups and electron-withdrawing nitro and chloro groups—creates a complex electronic environment that dictates its chemical behavior.

While experimental data on its basic properties and some spectra are available[8][9], a detailed theoretical exploration is currently lacking in the scientific literature. Theoretical studies, particularly those employing DFT, offer a powerful, non-destructive method to elucidate molecular properties at the atomic level. Such studies are invaluable for:

-

Predicting Molecular Geometry: Accurately determining bond lengths, bond angles, and overall conformation, including the effects of intramolecular interactions.

-

Understanding Electronic Structure: Mapping electron density, identifying frontier molecular orbitals (HOMO/LUMO), and visualizing electrostatic potential to predict reactive sites.[10][11]

-

Simulating Spectra: Generating theoretical IR and NMR spectra to aid in the interpretation and verification of experimental data.[1][12]

-

Quantifying Reactivity: Calculating chemical descriptors that predict the molecule's stability and susceptibility to various chemical reactions.

This guide establishes a robust protocol for conducting such a theoretical study, providing a roadmap for researchers to unlock a deeper understanding of this compound.

Computational Methodology: A Validated Workflow

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The workflow described here is based on protocols widely accepted in the field for the study of substituted aromatic compounds.[11][12][13]

Step-by-Step Computational Protocol

-

Structure Optimization: The initial step involves finding the molecule's most stable three-dimensional structure (its ground-state geometry). This is achieved by performing a full geometry optimization without any symmetry constraints.

-

Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned for its excellent balance of accuracy and computational efficiency in describing organic molecules.[11][12]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is recommended. This is a flexible, triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe non-covalent interactions and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the necessary data to simulate the infrared (IR) spectrum, including vibrational modes, frequencies, and intensities.

-

-

Spectroscopic and Electronic Property Calculations: Using the optimized geometry, further calculations are performed:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic shielding values, which are then converted into 1H and 13C NMR chemical shifts.

-

Electronic Properties: The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are calculated. The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize charge distribution.

-

-

Solvent Effects (Optional but Recommended): To simulate conditions in a solution, the Polarizable Continuum Model (PCM) can be employed. This model approximates the solvent as a continuous dielectric medium, providing more realistic electronic and structural data.

Caption: A standard workflow for the DFT-based theoretical analysis of a molecule.

Molecular Structure and Electronic Properties

The interplay of the substituent groups is expected to significantly influence the molecule's geometry and electronic landscape.

Optimized Molecular Geometry

A geometry optimization would reveal the precise spatial arrangement of the atoms. The benzene ring is expected to be nearly planar. However, slight puckering may occur due to steric hindrance between the bulky chloro and adjacent amino/nitro groups. A key feature to investigate is the potential for intramolecular hydrogen bonding between the hydrogen of the amino group at position 4 and an oxygen atom of the nitro group at position 5. This interaction would stabilize the conformation and influence bond lengths and angles.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Key Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value | Rationale |

|---|---|---|---|

| Bond Length | C5-N3 (Nitro) | ~1.48 Å | Strong electron withdrawal shortens the C-N bond. |

| Bond Length | C1-N1 (Amino) | ~1.38 Å | Lone pair donation to the ring gives partial double bond character. |

| Bond Length | C4-N2 (Amino) | ~1.39 Å | Similar to C1-N1 but slightly different due to ortho/para effects. |

| Bond Length | C2-Cl | ~1.74 Å | Typical C-Cl bond length on an aromatic ring. |

| Bond Angle | O1-N3-O2 | ~124° | Consistent with sp2 hybridization of the nitrogen in a nitro group. |

| Dihedral Angle | C4-C5-N3-O1 | ~0° or ~180° | The nitro group tends to be coplanar with the ring to maximize conjugation. |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a smaller gap implies higher reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Expected to be localized primarily on the electron-rich phenylenediamine ring system, particularly on the nitrogen atoms of the amino groups. This orbital represents the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): Expected to be concentrated on the electron-withdrawing nitro group and the surrounding carbon atoms. This orbital represents the molecule's ability to accept electrons.

Table 2: Predicted Electronic Properties (Hypothetical Data in Gas Phase)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -2.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates high kinetic stability but suggests reactivity is possible. |

| Dipole Moment | ~4.5 D | A large value indicates significant charge separation and high polarity. |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution and is an excellent predictor of reactive sites.

-

Negative Regions (Red/Yellow): The most negative potential is expected around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs. These are the primary sites for electrophilic attack.

-

Positive Regions (Blue): The most positive potential will be located around the hydrogen atoms of the amino groups. These are sites susceptible to nucleophilic attack or deprotonation.

-

Neutral Regions (Green): The carbon atoms of the benzene ring will exhibit intermediate potential, though the regions ortho and para to the nitro group will be more electron-poor (slightly blueish-green).

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.

Theoretical Spectroscopic Signatures

Theoretical spectra are indispensable for validating the synthesis and purification of a compound.

Vibrational (FT-IR) Spectrum

Frequency calculations yield theoretical vibrational modes that correspond to absorptions in an IR spectrum.

Table 3: Predicted Prominent IR Frequencies (Hypothetical Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch (Amino) | 3450 - 3300 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1520 | Very Strong |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |

| N-H Scissoring (Amino) | ~1600 | Medium |

| N-O Symmetric Stretch (Nitro) | 1360 - 1330 | Very Strong |

| C-N Stretch (Amino) | 1300 - 1250 | Strong |

| C-Cl Stretch | 780 - 740 | Strong |

NMR Spectra

Predicted chemical shifts help in assigning signals in experimental ¹H and ¹³C NMR spectra. The electron-withdrawing nitro group and chloro atom, and electron-donating amino groups will strongly influence the chemical shifts of the aromatic protons and carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical, referenced to TMS)

| Nucleus | Atom Position | Predicted Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | H on N1/N2 (Amino) | 4.5 - 5.5 | Broad signals, typical for amine protons. |

| ¹H | H on C6 | ~7.5 | Deshielded by the ortho nitro group. |

| ¹H | H on C3 | ~6.8 | Shielded by two ortho/para amino groups. |

| ¹³C | C5 (with NO₂) | ~145 | Strongly deshielded by the attached nitro group. |

| ¹³C | C2 (with Cl) | ~120 | Deshielded by the chloro group. |

| ¹³C | C1, C4 (with NH₂) | ~148, ~138 | Influenced by the strong donating effect of the amino groups. |

| ¹³C | C3, C6 | ~115, ~118 | Shielded/deshielded based on relative substituent effects. |

Analysis of Chemical Reactivity

Conceptual DFT provides a framework to translate electronic properties into quantitative reactivity descriptors.

Table 5: Predicted Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.65 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.85 eV | Indicates resistance to change in electron configuration; moderately hard. |

| Chemical Softness (S) | 1 / (2η) | 0.27 eV⁻¹ | The reciprocal of hardness; indicates moderate reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 5.86 eV | A high value suggests the molecule will act as a strong electrophile in reactions. |

The high electrophilicity index (ω) is a key finding, driven by the potent electron-withdrawing nitro group. This suggests that the molecule is highly susceptible to attack by nucleophiles. The MEP map confirms that the most likely sites for such an attack are the electron-poor regions of the aromatic ring and the hydrogens of the amino groups. Conversely, the high-energy HOMO localized on the amino groups indicates they are the most probable sites for electrophilic substitution or oxidation reactions.

Conclusion

This guide has detailed a comprehensive theoretical framework for the investigation of this compound. By applying the described DFT-based workflow, researchers can obtain profound insights into its molecular structure, stability, electronic landscape, and reactivity. The predicted results—including its optimized geometry, FMO analysis, MEP map, simulated spectra, and reactivity indices—provide a powerful, predictive toolkit. This computational approach not only complements experimental work but also accelerates the rational design of new synthetic pathways and novel materials derived from this versatile chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. archivemarketresearch.com [archivemarketresearch.com]

- 4. This compound | 26196-45-2 [chemicalbook.com]

- 5. This compound | 26196-45-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 26196-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound(26196-45-2) 1H NMR [m.chemicalbook.com]

- 9. This compound(26196-45-2) MS [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural (at 100 K) and DFT studies of 2′-nitroflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Density functional study and the vibrational spectra of 4-chloro-5-fluoro-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-nitro-1,4-phenylenediamine molecular weight and formula

An In-depth Technical Guide to 2-Chloro-5-nitro-1,4-phenylenediamine

Executive Summary: This document provides a comprehensive technical overview of this compound, a key organic intermediate. It details the compound's core chemical identity, physicochemical properties, plausible synthetic routes, and standard analytical characterization techniques. Furthermore, this guide explores its primary industrial applications, particularly in the synthesis of colorants, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and professionals in chemical synthesis and materials science.

Core Chemical Identity and Properties

This compound is a substituted aromatic amine whose structure incorporates chloro, nitro, and amino functional groups. These features make it a versatile precursor for the synthesis of more complex molecules, particularly dyes and pigments.

A summary of its fundamental identifiers and properties is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 26196-45-2[1][2][3] |

| Synonyms | 1,4-Diamino-2-chloro-5-nitrobenzene, 2-chloro-5-nitro-p-phenylenediamine, 2,5-diamino-4-chloronitrobenzene[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClN₃O₂ | [1][4][5] |

| Molecular Weight | 187.58 g/mol | [4][5] |

| Appearance | Orange to amber to dark red powder or crystals | [6] |

| Melting Point | 155.0 - 158.0 °C | [6] |

| Purity (Typical) | >95.0% (GC) |[6] |

Chemical Structure

The arrangement of the functional groups on the benzene ring dictates the compound's reactivity and utility as a chemical intermediate.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylenediamines often involves multi-step processes that require careful control of reaction conditions to ensure correct regioselectivity. While specific proprietary methods may vary, a general and plausible synthetic pathway can be conceptualized based on established organic chemistry principles and related patent literature. A common strategy involves the nitration and chlorination of a suitable aniline precursor, followed by reduction.

For instance, the preparation of related compounds like 2,5-dichloro-p-phenylenediamine often starts from 2,5-dichloroaniline, which undergoes acylation for protection, followed by nitration, hydrolysis, and finally reduction[7]. This highlights a key strategic consideration: the order of functional group introduction and the use of protecting groups are paramount to directing substitution to the desired positions and avoiding unwanted side reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a logical, high-level workflow for synthesizing compounds of this class. The choice of starting material (e.g., a chloroaniline or a nitroaniline) would dictate the specific sequence of nitration, chlorination, and amination/reduction steps.

Caption: Conceptual workflow for the synthesis of substituted phenylenediamines.

Causality in Experimental Design:

-

Nitration: The use of a nitrating agent like a nitric acid/sulfuric acid mixture is a standard method for introducing a nitro group onto an aromatic ring. The strongly acidic conditions protonate nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent. The existing substituents on the ring direct the position of this new group.

-

Reduction: The conversion of a nitro group to an amino group is a critical step. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in acidic media (e.g., HCl/ethanol) are cost-effective and widely used in industrial settings for this transformation[7]. The choice depends on factors like substrate tolerance, cost, and scale.

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in further synthetic applications. A combination of spectroscopic and chromatographic methods is employed for this purpose.

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure. Infrared (IR) spectroscopy helps identify characteristic functional groups, such as the N-H stretches of the amino groups and the asymmetric and symmetric stretches of the nitro group[8].

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of the final product. Commercial suppliers often specify purity as >95% determined by GC[6].

Exemplar Protocol: Purity Assessment by HPLC

The following is a generalized protocol. Method development and validation would be required for specific quantitative analysis.

-

Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Applications and Industrial Relevance

The primary application of this compound is as a chemical intermediate, particularly in the dye manufacturing industry. Its structure is well-suited for creating azo dyes, sulfur dyes, and other colorants.

A significant use is in the formulation of permanent, or oxidative, hair dyes. In these systems, phenylenediamine derivatives act as color precursors or "developers"[9].

Mechanism of Action in Oxidative Hair Dyes

-

Alkalizing Agent: An alkalizing agent (e.g., ammonia) opens the hair cuticle, allowing the dye precursors to penetrate the hair shaft.

-

Oxidation: The precursors, such as a phenylenediamine derivative, are mixed with an oxidizing agent, typically hydrogen peroxide.

-

Coupling and Color Formation: The developer is oxidized and then reacts with another precursor molecule (a "coupler") to form large, colored molecules. These molecules are too large to be washed out, resulting in a permanent color change[9].

Caption: Simplified workflow of color formation in oxidative hair dyes.

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description |

|---|---|---|

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[6] |

| Precaution | P261 | Avoid breathing dust[6] |

| Precaution | P270 | Do not eat, drink or smoke when using this product[6] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection[6] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water[6] |

| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[6] |

Protocol for Safe Handling and Emergency Response

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat and closed-toe shoes.

-

-

Emergency Procedures:

-

Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[6].

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Call a poison center or doctor if you feel unwell[6].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[6].

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[6].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 26196-45-2 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 26196-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]

- 8. This compound(26196-45-2) MS spectrum [chemicalbook.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-nitro-1,4-phenylenediamine as a Versatile Dye Intermediate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-5-nitro-1,4-phenylenediamine as a crucial intermediate in the synthesis of various dyes. The protocols and insights herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Introduction and Compound Profile

This compound (CAS RN: 26196-45-2) is an aromatic amine that serves as a foundational building block in color chemistry.[1] Its molecular architecture, featuring two amino groups, a nitro group, and a chlorine atom on a benzene ring, makes it a highly versatile precursor for producing a range of colors, particularly within the red and brown spectrum.

The strategic placement of these functional groups dictates the compound's reactivity and the ultimate properties of the synthesized dye:

-

Amino Groups (-NH₂): These are the primary reactive sites. One or both groups can be diazotized or can act as the nucleophile in coupling reactions, which are fundamental to forming the chromophore (the color-bearing part of the dye molecule).

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group acts as an auxochrome, modifying the absorption of light by the chromophore. This typically results in a bathochromic shift, deepening the color of the dye.

-

Chloro Group (-Cl): This electron-withdrawing group can also influence the final color and can improve the dye's fastness properties, such as resistance to fading from light or washing.[2]

This guide will focus primarily on its principal application in oxidative hair dye systems and will also explore its utility in traditional azo dye synthesis.

Physicochemical Properties & Specifications

The quality and purity of the dye intermediate are paramount as they directly influence the final dye's shade, intensity, and stability.[2] The typical specifications for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Chloro-5-nitrobenzene-1,4-diamine | |

| Synonyms | 1,4-Diamino-2-chloro-5-nitrobenzene | |

| CAS Number | 26196-45-2 | [1] |

| Molecular Formula | C₆H₆ClN₃O₂ | [3] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | Orange to dark red crystalline powder | |

| Melting Point | 155.0 - 158.0 °C | |

| Purity | >95.0% (by GC) |

Core Application: Oxidative Hair Dye Formulation

This compound is extensively used as a "primary intermediate" or "precursor" in permanent hair dye formulations.[4] These systems function by forming large, colored molecules directly inside the hair shaft, resulting in a color that is highly resistant to washing.

Principle of Operation

Oxidative dyeing is a two-component process that is initiated upon mixing.[4][5]

-

The Dye Cream: Contains the primary intermediate (e.g., this compound), one or more "couplers" (e.g., resorcinol, m-aminophenol), and an alkalizing agent (e.g., ammonia). The alkalizing agent swells the hair cuticle, allowing the small precursor molecules to penetrate.

-

The Developer: Contains an oxidizing agent, typically hydrogen peroxide (H₂O₂).